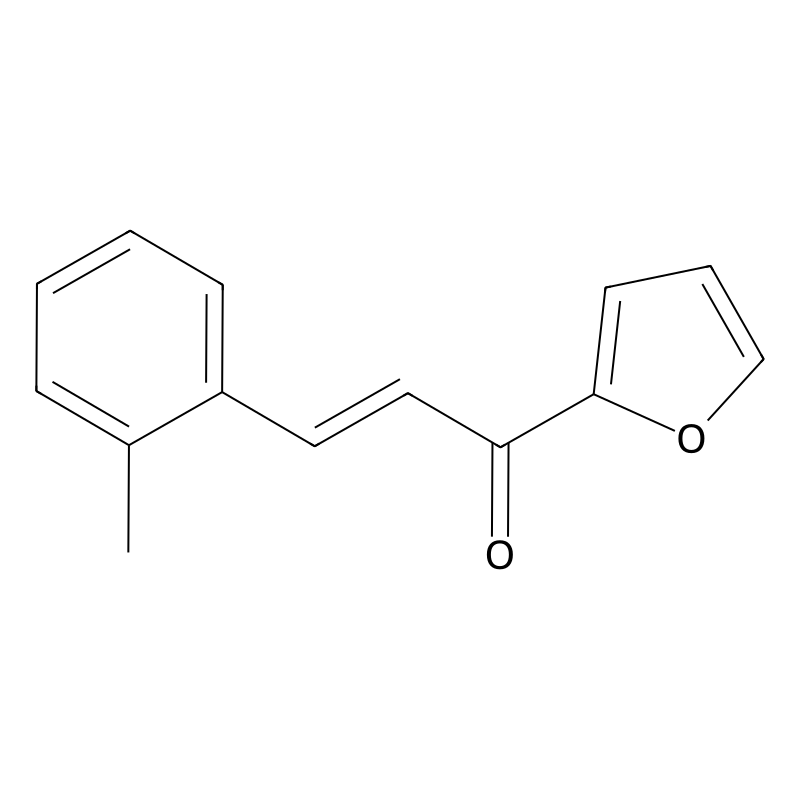

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is a type of chalcone, characterized by its unique structure that features a furan ring and a 2-methylphenyl group linked by a propenone bridge. Its molecular formula is , and it has a molecular weight of approximately 212.24 g/mol. Chalcones are known for their diverse biological activities and are classified as aromatic ketones with two phenyl rings, making them significant in various chemical and pharmaceutical applications.

The primary synthetic route for (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is through the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of furan-2-carbaldehyde with 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures, leading to the formation of the desired chalcone product.

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one exhibits a range of biological activities, including:

- Antimicrobial properties: It has shown effectiveness against various bacterial and fungal strains.

- Antioxidant activity: The compound demonstrates the ability to scavenge free radicals, contributing to its potential health benefits.

- Anti-inflammatory effects: Studies suggest that it may reduce inflammation through various biochemical pathways.

The synthesis of (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one can be optimized for industrial production through various methods, including:

- Claisen-Schmidt Condensation: As previously mentioned, this is the most common method using appropriate aldehydes and ketones.

- Alternative Synthetic Routes: Research into other synthetic approaches may involve modifications to enhance yield or purity, such as using different solvents or catalysts.

This compound has significant applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses.

- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.

- Agriculture: The antimicrobial properties may find applications in agrochemicals for crop protection against pathogens.

The mechanism of action for (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one involves interactions with various molecular targets. Studies indicate that it may interact with enzymes involved in inflammation and microbial resistance pathways, suggesting its potential as a lead compound for drug development.

Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Differences |

|---|---|

| (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one | Lacks the methyl group on the phenyl ring |

| (2E)-1-(Thiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one | Contains a thiophene ring instead of a furan ring |

| (2E)-1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | Methyl group is in the para position on the phenyl ring |

Uniqueness: The specific combination of the furan ring and the 2-methylphenyl group in (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one contributes to its unique chemical properties and biological activities compared to its analogs. The positioning of the methyl group significantly influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.